Differential Activity Against PI3Kdelta Compared to Closest Analogs: Data Unavailable
The target compound has been reported to inhibit human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells with an IC50 of 102 nM [1]. However, no quantitative activity data (e.g., an IC50 value) for any of its closest regioisomeric analogs (such as 2,3-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide or 2,6-dimethoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide) or analogs lacking the 4-methoxy group (such as 3,5-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide) could be identified in the same or a comparable assay. Without a matching comparator data point, it is impossible to calculate a quantified difference, making a claim of superiority or differentiation impossible. This evidence gap is critical for any selection process.
| Evidence Dimension | PI3Kdelta cellular inhibition potency (IC50) |
|---|---|
| Target Compound Data | 102 nM |
| Comparator Or Baseline | No comparator data found for closest structural analogs (regioisomers or des-methoxy analogs) |
| Quantified Difference | Cannot be calculated; comparator data missing |
| Conditions | Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 mins by electrochemiluminescence assay [1] |
Why This Matters
The absence of comparative data prevents a scientific rationale for selecting this specific compound over a potentially less expensive or more readily available structural analog for PI3Kdelta-related research.
- [1] BindingDB. Affinity data for BDBM50394893. IC50: 102 nM for inhibition of human PI3Kdelta in Ri-1 cells. Accessed April 29, 2026. View Source
